molecular formula C22H20N6O5S B2756057 4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 501352-21-2

4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2756057
CAS No.: 501352-21-2
M. Wt: 480.5
InChI Key: UQTLIMQCMPQGHY-UHFFFAOYSA-N
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Description

4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C22H20N6O5S and its molecular weight is 480.5. The purity is usually 95%.
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Biological Activity

The compound 4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide , with the molecular formula C22H20N6O5SC_{22}H_{20}N_{6}O_{5}S and a molecular weight of approximately 480.5 g/mol, is a sulfamoyl derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound contains several functional groups that contribute to its reactivity and biological properties:

  • Sulfamoyl Group : Known for its antibacterial properties.
  • Oxadiazole Moiety : Associated with various pharmacological activities.
  • Methoxyphenyl Substitution : Enhances lipophilicity and may influence biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the sulfamoyl group.
  • Introduction of cyanoethyl substituents.
  • Coupling with the oxadiazole derivative.

Antibacterial Activity

Research indicates that compounds containing the oxadiazole moiety often exhibit significant antibacterial properties. For instance, related studies have shown that derivatives targeting bacterial cell division mechanisms (like FtsZ) demonstrate potent activity against resistant strains of bacteria such as Staphylococcus aureus .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Preliminary studies have indicated that similar benzamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound as an acetylcholinesterase inhibitor. Compounds with similar structures have shown moderate to strong inhibitory effects against this enzyme, which is crucial in neurodegenerative diseases .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study demonstrated that compounds with oxadiazole derivatives displayed activity against Escherichia coli and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL .
  • Toxicity Assessment : The toxicity of related compounds was evaluated using zebrafish embryos, revealing that certain derivatives exhibited low toxicity while maintaining biological activity .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how modifications to the benzamide framework influence biological activity, guiding further optimization efforts for enhanced efficacy .

Summary Table of Biological Activities

Biological ActivityObserved EffectsReference
AntibacterialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionModerate inhibition of acetylcholinesterase
ToxicityLow toxicity to zebrafish embryos

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O5S/c1-32-18-8-4-17(5-9-18)21-26-27-22(33-21)25-20(29)16-6-10-19(11-7-16)34(30,31)28(14-2-12-23)15-3-13-24/h4-11H,2-3,14-15H2,1H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTLIMQCMPQGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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